(S)-Phenprocoumon

Enantiomer pharmacology Stereoselective anticoagulation Clinical pharmacodynamics

Racemic phenprocoumon obscures enantiomer-specific PK-PD parameters. (S)-Phenprocoumon-the pharmacologically active enantiomer with 1.5-2.5× greater anticoagulant potency than the R-form-enables unambiguous determination of enantiomer-specific clearance, CYP2C9 pharmacogenetic endpoints, and protein binding constants without racemic interference. Supplied at ≥95% purity with comprehensive CoA. • CYP2C9*3/*3 genotypes exhibit ~4-fold lower (S)-7-hydroxylation rates in vitro • LVAD protocols show 27.2 pp higher TTR (64.9% vs 37.7%) vs warfarin-based regimens • Stereoselective HSA binding; distinct ring-opened CYP2C9 binding mode vs warfarin

Molecular Formula C18H16O3
Molecular Weight 280.323
CAS No. 3770-63-6
Cat. No. B583162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Phenprocoumon
CAS3770-63-6
Synonyms4-Hydroxy-3-[(1S)-1-phenylpropyl]-2H-1-benzopyran-2-one;  (S)-4-Hydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one,;  , S-(-)-3-(α-Ethylbenzyl)-4-hydroxy-coumarin;  (-)-Phenprocoumon;  S-(-)-Phenprocoumon
Molecular FormulaC18H16O3
Molecular Weight280.323
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m0/s1
InChIKeyDQDAYGNAKTZFIW-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Phenprocoumon (CAS 3770-63-6): Enantiomerically Pure Vitamin K Antagonist for Advanced Anticoagulation Research


(S)-Phenprocoumon (CAS 3770-63-6) is the pharmacologically active S-enantiomer of the racemic coumarin anticoagulant phenprocoumon. It belongs to the 4-hydroxycoumarin class of vitamin K antagonists (VKAs), which inhibit vitamin K epoxide reductase (VKORC1), thereby impairing the synthesis of functional clotting factors II, VII, IX, and X. As a single-enantiomer entity, (S)-Phenprocoumon serves as a critical tool in stereoselective pharmacokinetic studies, pharmacogenetic investigations, and the development of next-generation anticoagulants with predictable dose-response relationships. The compound features an exceptionally long plasma elimination half-life ranging from 110 to 130 hours (approximately 4.6 to 5.4 days) [1], and in vitro evidence demonstrates that it binds to the active site of CYP2C9 in a ring-opened anionic structural form distinct from that of warfarin, providing a mechanistic foundation for its unique metabolic stability [2]. The target compound demonstrates enantiomer-specific anticoagulant potency and metabolic processing relative to its R-counterpart and structurally analogous VKAs [3].

Why (S)-Phenprocoumon Cannot Be Interchanged with Racemic Phenprocoumon or Other Vitamin K Antagonists


Clinically available racemic phenprocoumon contains an equimolar mixture of (S)- and (R)-enantiomers; however, the S-enantiomer alone is the primary driver of anticoagulant activity, demonstrating a potency advantage of 1.5 to 2.5 times that of the R-enantiomer based on plasma concentration comparisons that elicit equivalent anticoagulant effects [1]. Pharmacokinetic disparities further preclude interchangeability: the apparent volume of distribution and plasma clearance for (S)-phenprocoumon are lower than those for R(+)-phenprocoumon, and protein binding to human serum albumin is stereoselectively enhanced for the S-enantiomer [2]. Among structurally related VKAs, substitution between (S)-phenprocoumon and warfarin or acenocoumarol is invalid due to fundamental differences in CYP2C9 dependency for metabolic clearance. The CYP2C9 isoenzyme is most critical for warfarin clearance, followed by acenocoumarol, and lastly phenprocoumon, owing to the involvement of CYP3A4 as an additional catalyst for phenprocoumon hydroxylation and the significant excretion of unchanged drug in bile and urine [3]. Moreover, (S)-phenprocoumon and (S)-warfarin interact with CYP2C9 in markedly different structural conformations, producing divergent metabolic profiles and drug interaction liabilities [4]. These stereochemical and metabolic distinctions mandate that researchers and clinical pharmacologists utilize (S)-phenprocoumon as a discrete, non-substitutable entity when conducting enantiomer-specific investigations or developing pharmacogenetic dosing models.

(S)-Phenprocoumon 3770-63-6: Quantitative Differential Evidence for Scientific Selection


Stereoselective Anticoagulant Potency: S-Enantiomer 1.5–2.5× More Potent Than R-Enantiomer in Human Subjects

(S)-Phenprocoumon exhibits enantiomer-specific anticoagulant potency that significantly exceeds that of R(+)-phenprocoumon. In a single oral dose study (0.6 mg/kg) conducted in 5 healthy human subjects, S(-) phenprocoumon was found to be 1.6 to 2.6 times as potent as R(+) phenprocoumon when the area under the effect/time curve was used to quantify total anticoagulant effect per dose. When comparing the plasma concentrations required to elicit the same anticoagulant effect, S(-) phenprocoumon was 1.5 to 2.5 times as potent as R(+) phenprocoumon [1]. The anticoagulant activity of the racemic mixture fell between that of the enantiomers, confirming that the S-enantiomer is the principal pharmacologically active species.

Enantiomer pharmacology Stereoselective anticoagulation Clinical pharmacodynamics

CYP2C9 Metabolic Vulnerability: Phenprocoumon S-7-Hydroxylation Reduced Up to ~4-Fold in CYP2C9 Poor Metabolizers

The metabolism of (S)-phenprocoumon via S-7-hydroxylation—the major metabolic pathway—is significantly compromised in carriers of CYP2C9 variant alleles. In human liver microsomes, the CYP2C9*3/*3 genotype corresponded to an almost fourfold lower (S)-7-hydroxylation rate than CYP2C9*1/*1 (wild-type). The intrinsic clearance of human recombinant CYP2C9*2 and CYP2C9*3 for (S)-7-hydroxylation was 28.9% and 50.9% lower than CYP2C9*1, respectively [1]. In vivo, the CYP2C9*3/*3 genotype produced an approximately 10-fold higher metabolic ratio of PPC (parent compound to metabolite) relative to CYP2C9*1/*1 [2]. Critically, despite this substantial impairment of S-7-hydroxylation, overall phenprocoumon metabolism appears less influenced by CYP2C9 genotype compared with warfarin or acenocoumarol due to alternative metabolic pathways involving CYP3A4 and biliary/urinary excretion of unchanged drug [3].

Pharmacogenetics CYP2C9 polymorphism Drug metabolism

Plasma Elimination Half-Life: Phenprocoumon 110–130 Hours vs Warfarin 60–80 Hours

The plasma elimination half-life of phenprocoumon ranges from 110 to 130 hours (approximately 4.6 to 5.4 days), substantially exceeding that of warfarin (60–80 hours) and acenocoumarol (8–11 hours) [1]. This prolonged half-life is attributable to multiple factors: incomplete metabolism via CYP2C9 and CYP3A4, significant biliary and renal excretion of unchanged drug, and high plasma protein binding exceeding 99% [2]. In contrast, warfarin elimination is almost entirely dependent on hepatic metabolism, predominantly by CYP2C9, and acenocoumarol undergoes rapid clearance with a half-life of only 8–11 hours [3]. The extended half-life of phenprocoumon translates clinically into more stable INR profiles and fewer monitoring visits [4].

Pharmacokinetic stability Half-life comparison Vitamin K antagonists

Drug Interaction Liability: Phenprocoumon Lacks Cimetidine Interaction Observed with Warfarin

In patients receiving oral warfarin, concomitant cimetidine therapy produces a well-documented increase in anticoagulant effect. However, a controlled study in 10 outpatients on steady-state phenprocoumon therapy demonstrated that cimetidine administration for two weeks produced no change in anticoagulant effect as measured by thrombotest coagulation, prothrombin time, fibrinopeptide A concentration, or plasma phenprocoumon levels [1]. The data confirm that cimetidine does not interact with the metabolism of phenprocoumon, in direct contrast to warfarin, nicoumalone, and phenindione [2]. This differential interaction profile is mechanistically linked to the distinct structural conformation in which (S)-phenprocoumon binds to CYP2C9 relative to (S)-warfarin, which modulates its susceptibility to metabolic inhibition [3].

Drug-drug interaction Cimetidine Metabolic stability

Anticoagulation Control and Stability: Phenprocoumon Achieves Higher Time in Therapeutic Range (TTR) vs Warfarin in LVAD Patients

In a retrospective multicenter study of 179 left ventricular assist device (LVAD) patients, phenprocoumon users demonstrated significantly superior anticoagulation quality compared with warfarin users. Phenprocoumon-treated patients achieved a mean time in therapeutic range (TTR) of 64.9% ± 16.1%, whereas warfarin-treated patients achieved a TTR of only 37.7% ± 21.8% (p < 0.001) [1]. This absolute difference of 27.2 percentage points represents a clinically meaningful improvement in anticoagulation stability. Despite the marked TTR advantage, one-year survival (p = 0.65) and freedom from hemocompatibility-related adverse events (p = 0.54) were comparable between groups, indicating that the enhanced INR stability did not compromise safety outcomes [2]. This evidence positions phenprocoumon as the superior VKA for achieving stable anticoagulation in high-risk mechanical circulatory support populations.

Therapeutic monitoring INR stability LVAD anticoagulation

Anticoagulation Quality: Phenprocoumon Yields 42.7% Time in Therapeutic Range vs Acenocoumarol 36.5%

In a matched cohort study comparing the short-acting acenocoumarol (half-life 11 hours) with the long-acting phenprocoumon (half-life 140 hours), 228 patient pairs with 7,245 INR checks yielded 230 patient-years of observation. The percentage of INR values within the therapeutic range over the entire treatment period was 42.7% for phenprocoumon compared with 36.5% for acenocoumarol, representing an absolute difference of 6.1% (95% confidence interval: 3.0–9.3%). The percentage of time spent in therapeutic range was 46.6% for phenprocoumon versus 41.6% for acenocoumarol, a difference of 5.0% (95% CI: 1.3–8.6%) [1]. After the initial 6 weeks of therapy, these differences became even more pronounced. The incidence of severe bleeding complications was similar between groups (0.04 per patient-year vs 0.03 per patient-year), indicating that improved INR control with phenprocoumon did not come at the cost of increased hemorrhagic risk [2].

Oral anticoagulant therapy INR control Coumarin comparison

(S)-Phenprocoumon 3770-63-6: High-Value Research and Industrial Application Scenarios


Enantiomer-Specific Pharmacokinetic and Pharmacodynamic Studies Requiring Pure S-Enantiomer

Investigators conducting stereoselective pharmacokinetic-pharmacodynamic (PK-PD) studies of coumarin anticoagulants require pure (S)-Phenprocoumon to isolate the contribution of the active enantiomer from racemic mixtures. As demonstrated by Jähnchen et al., the S-enantiomer is 1.5–2.5 times more potent than the R-enantiomer based on plasma concentration comparisons [1], with distinct distribution kinetics including reduced apparent volume of distribution and higher human serum albumin binding affinity [2]. Use of the pure S-enantiomer enables accurate determination of enantiomer-specific clearance parameters, protein binding constants, and pharmacodynamic EC50 values without confounding interference from the R-enantiomer present in commercial racemic formulations. This application is critical for generating regulatory-quality enantiomer characterization data and for developing physiologically based pharmacokinetic (PBPK) models of phenprocoumon disposition.

Pharmacogenetic Investigations of CYP2C9 Polymorphism Effects on VKA Metabolism

The differential CYP2C9 dependency of phenprocoumon compared with warfarin and acenocoumarol makes (S)-Phenprocoumon an essential comparator compound in pharmacogenetic research. Studies have established that CYP2C9 polymorphisms cause markedly compromised PPC (S)-7-hydroxylation, with CYP2C9*3/*3 genotypes exhibiting approximately fourfold lower hydroxylation rates in vitro and tenfold higher metabolic ratios in vivo relative to wild-type [1]. Critically, overall phenprocoumon metabolism is less influenced by CYP2C9 genotype than warfarin due to alternative pathways involving CYP3A4 and excretion of unchanged drug [2]. Researchers investigating the clinical impact of CYP2C9 variants on anticoagulant therapy require (S)-Phenprocoumon as a comparator to distinguish genotype effects across the VKA class. This compound is particularly valuable for studies evaluating pharmacogenetic dosing algorithms in European populations where phenprocoumon remains in widespread clinical use.

LVAD Anticoagulation Protocol Optimization and Hemocompatibility Research

Left ventricular assist device (LVAD) programs conducting anticoagulation optimization research should prioritize phenprocoumon-based protocols based on the demonstrated 27.2 percentage-point absolute TTR advantage over warfarin in this high-risk population [1]. The multicenter study by Schlöglhofer et al. provides direct comparative evidence that phenprocoumon users achieved mean TTR of 64.9% ± 16.1% versus 37.7% ± 21.8% for warfarin users (p < 0.001) [2]. Given that subtherapeutic INR is a major driver of pump thrombosis and supratherapeutic INR precipitates hemorrhagic stroke in LVAD recipients, the superior TTR performance of phenprocoumon supports its preferential selection in clinical research protocols investigating hemocompatibility-related adverse event reduction strategies. Procurement of phenprocoumon reference standards and analytical-grade material is essential for laboratories supporting LVAD clinical trials and for developing INR monitoring algorithms specific to this anticoagulant.

Long-Term Oral Anticoagulation Quality Improvement Studies and Health Services Research

Health services researchers and anticoagulation clinic administrators evaluating strategies to improve long-term anticoagulation quality should incorporate phenprocoumon comparators in their study designs. Evidence from matched cohort studies demonstrates that phenprocoumon yields superior INR control relative to acenocoumarol, with 42.7% of INR values in therapeutic range compared to 36.5% (absolute difference 6.1%, 95% CI 3.0–9.3%) [1]. Additionally, patients on phenprocoumon require 15% fewer monitoring visits and maintain more stable INR values [2]. The reduced monitoring burden translates directly to healthcare resource utilization savings and improved patient convenience. Researchers conducting cost-effectiveness analyses of anticoagulation strategies, quality improvement interventions, or self-management program evaluations require phenprocoumon pharmacokinetic data and analytical reference materials to properly contextualize their findings within the European anticoagulation landscape.

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